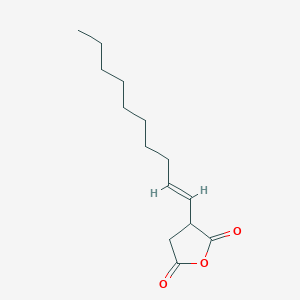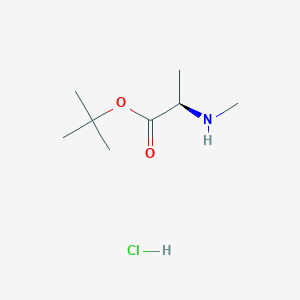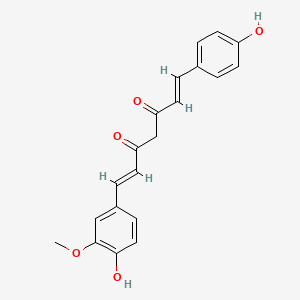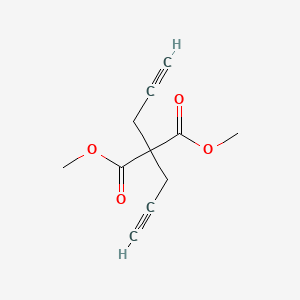
Dimethyl dipropargylmalonate
Vue d'ensemble
Description
Dimethyl dipropargylmalonate is a chemical compound used as a building block in organic synthesis . It is also known as Dipropargylmalonic Acid Dimethyl Ester .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The melting point ranges from 87.0 to 91.0 degrees Celsius .Applications De Recherche Scientifique
Polymerization in Supercritical Carbon Dioxide
Dimethyl dipropargylmalonate has been used in the synthesis of poly(this compound) in supercritical carbon dioxide (scCO2), leading to the formation of a highly regular polyene with predominantly five-membered rings. This research highlights the role of carbon dioxide as a reaction medium in producing selective polymer structures (Pack et al., 2005).
Cycloaddition Catalyst
The compound has been used in iridium complex-catalyzed cycloadditions. For example, this compound reacts with 1-hexyne in the presence of [Ir(cod)Cl]2 and dppe to give an indane derivative, demonstrating its potential in efficient cycloaddition reactions (Takeuchi et al., 2001).
Living Cyclopolymerization
Living cyclopolymerization of diethyl dipropargylmalonate using well-defined alkylidene complexes as initiators has been reported. This process yields soluble polymers with a high degree of conjugation and narrow molecular weight distributions, showcasing the compound's utility in controlled polymerization processes (Fox et al., 1994).
Synthesis of Polyenes
Research has also focused on the controlled synthesis of polyenes using catalytic methods, where this compound plays a critical role. This includes the study of the effect of chain length on conductivity of polyacetylene and nonlinear optical analysis of triblock copolymers containing model polyenes (Schrock, 1993).
Cyclization/Hydrosilylation Reactions
This compound is also involved in cyclization/hydrosilylation reactions catalyzed by platinum complexes containing bidentate nitrogen ligands. This showcases its compatibility with various functional groups and its ability to form silylated cyclopentanes (Wang et al., 2002).
Ruthenium-Catalyzed Cycloadditions
In ruthenium(II)-catalyzed cycloadditions, this compound is used to produce adducts with complex structures, like 1,2-dicyclopropylcyclopentene skeletons, indicating its role in advanced synthetic chemistry (Yamamoto et al., 2000).
Fine-Tuning of Polymer Structures
The compound has been used in the fine-tuning of molybdenum imido alkylidene complexes for cyclopolymerization, producing polymers exclusively based on 1,2-cyclopent-1-enylenvinylene units. This illustrates its role in the precise control of polymer structures (Anders et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 2,2-bis(prop-2-ynyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKISDSWMEPTCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)(CC#C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63104-44-9 | |
| Record name | Dimethyl Dipropargylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)
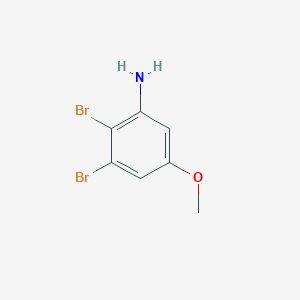
![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)
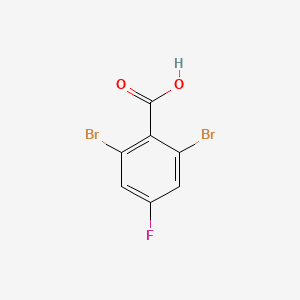
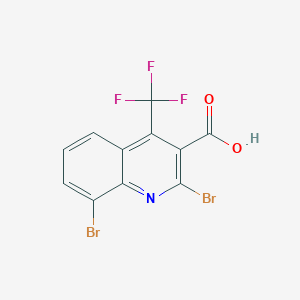


![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
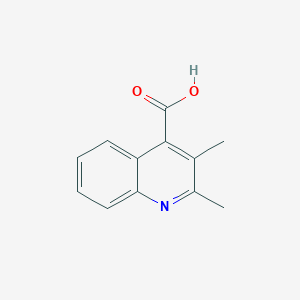
![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)

